

Application Notes and Protocols: 2-Hydroxy-6-methylNicotinic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: **2-Hydroxy-6-methylNicotinic acid**

Cat. No.: **B1347064**

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Introduction

2-Hydroxy-6-methylNicotinic acid, also known as 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, is a pyridine derivative with potential applications in medicinal chemistry. Its structure, featuring a hydroxyl group and a carboxylic acid moiety on a methyl-substituted pyridine ring, makes it an attractive scaffold for the synthesis of various biologically active molecules. While extensive quantitative data on the specific biological activities of **2-Hydroxy-6-methylNicotinic acid** is limited in publicly available literature, its structural analogs and derivatives have shown promise as enzyme inhibitors. These notes provide an overview of its potential applications, relevant experimental protocols for synthesis and biological evaluation, and conceptual workflows and signaling pathways.

Potential Therapeutic Targets

Derivatives of nicotinic acid have been investigated for their inhibitory activity against several key enzymes implicated in a range of diseases. While specific data for **2-Hydroxy-6-methylNicotinic acid** is not readily available, related compounds have been explored as inhibitors of the following enzymes:

- D-Amino Acid Oxidase (DAAO): DAAO is an enzyme involved in the metabolism of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Inhibition of DAAO can elevate

D-serine levels in the brain, which is a potential therapeutic strategy for neurological disorders such as schizophrenia[1].

- 11 β -Hydroxysteroid Dehydrogenase Type 1 (11 β -HSD1): This enzyme is involved in the conversion of inactive cortisone to active cortisol. Inhibitors of 11 β -HSD1 are being investigated for the treatment of metabolic syndrome and type 2 diabetes.
- Thrombin: **2-Hydroxy-6-methylnicotinic acid** has been described as a useful research chemical in the preparation of orally bioavailable thrombin inhibitors, which are anticoagulants used to prevent and treat thrombosis[2].

Quantitative Data

Specific quantitative data such as IC50 or Ki values for **2-Hydroxy-6-methylnicotinic acid** and its direct derivatives are not extensively reported in the public domain. However, for illustrative purposes, the following table includes data for related nicotinic acid derivatives against various enzyme targets.

Compound Class	Target Enzyme	Compound Example	Inhibition Data (IC50/Ki)	Reference
Nicotinic Acid Derivatives	D-Aspartate Oxidase (Human)	5-aminonicotinic acid	Ki: 3.80 μ M	[3]
Nicotinic Acid Hydroxamates	Tyrosinase (Monophenolase)	Nicotinic Acid Hydroxamate (NAH)	IC50: 2 μ M	[4]
Nicotinic Acid Hydroxamates	Tyrosinase (Diphenolase)	Nicotinic Acid Hydroxamate (NAH)	IC50: 1 μ M	[4]

Experimental Protocols

Synthesis of 2-Hydroxy-6-methylnicotinic Acid Derivatives (General Approach)

While a specific, detailed protocol for the synthesis of **2-Hydroxy-6-methylnicotinic acid** was not found, a general approach for the synthesis of related 2-pyridone-3-carboxylic acids can be adapted. One common method involves the reaction of an enamine with an activated methylene compound. For example, the synthesis of functionalized 2-pyridone-3-carboxylic acids has been achieved starting from 3-formylchromone[5].

A more specific protocol for a related isomer, methyl 4-hydroxy-6-methylnicotinate, is provided below as a reference for potential synthetic strategies[6]:

Protocol 1: Synthesis of Methyl 4-hydroxy-6-methylnicotinate[6]

Materials:

- 4-Hydroxy-6-methylnicotinic acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM)
- Methanol (MeOH)

Procedure:

- To a solution of 4-hydroxy-6-methylnicotinic acid (1.0 eq) in a mixture of DCM and MeOH, add EDCI (1.1 eq) and DMAP (0.05 eq) at room temperature.
- Stir the solution under reflux conditions.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
- Concentrate the reaction mixture on a rotary evaporator.
- Purify the residue by silica gel column chromatography to obtain the product.

Enzyme Inhibition Assays

The following are representative protocols for assessing the inhibitory activity of compounds against DAAO and 11 β -HSD1, which are potential targets for derivatives of **2-Hydroxy-6-methylnicotinic acid**.

Protocol 2: D-Amino Acid Oxidase (DAAO) Inhibition Assay[1][3]

Materials:

- Recombinant human D-amino acid oxidase (hDAAO)
- D-serine (substrate)
- Horseradish peroxidase (HRP)
- Amplex® Red reagent
- Test compounds
- Assay buffer (e.g., phosphate buffer, pH 7.4)
- Microplate reader

Procedure:

- Prepare serial dilutions of the test compounds.
- In a 96-well plate, add the test compounds, D-serine, HRP, and Amplex® Red reagent in the assay buffer.
- Initiate the enzymatic reaction by adding a solution of hDAAO to each well.
- Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).
- Measure the fluorescence at the appropriate wavelengths at regular intervals.
- Calculate the rate of reaction for each compound concentration.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: 11 β -Hydroxysteroid Dehydrogenase Type 1 (11 β -HSD1) Inhibition Assay[3]

Materials:

- Microsomes containing human or mouse 11 β -HSD1
- Cortisone (substrate)
- NADPH (cofactor)
- Scintillation proximity assay (SPA) beads
- Anti-cortisol antibody
- [3H]-Cortisol (tracer)
- Test compounds
- Assay buffer
- Scintillation counter

Procedure:

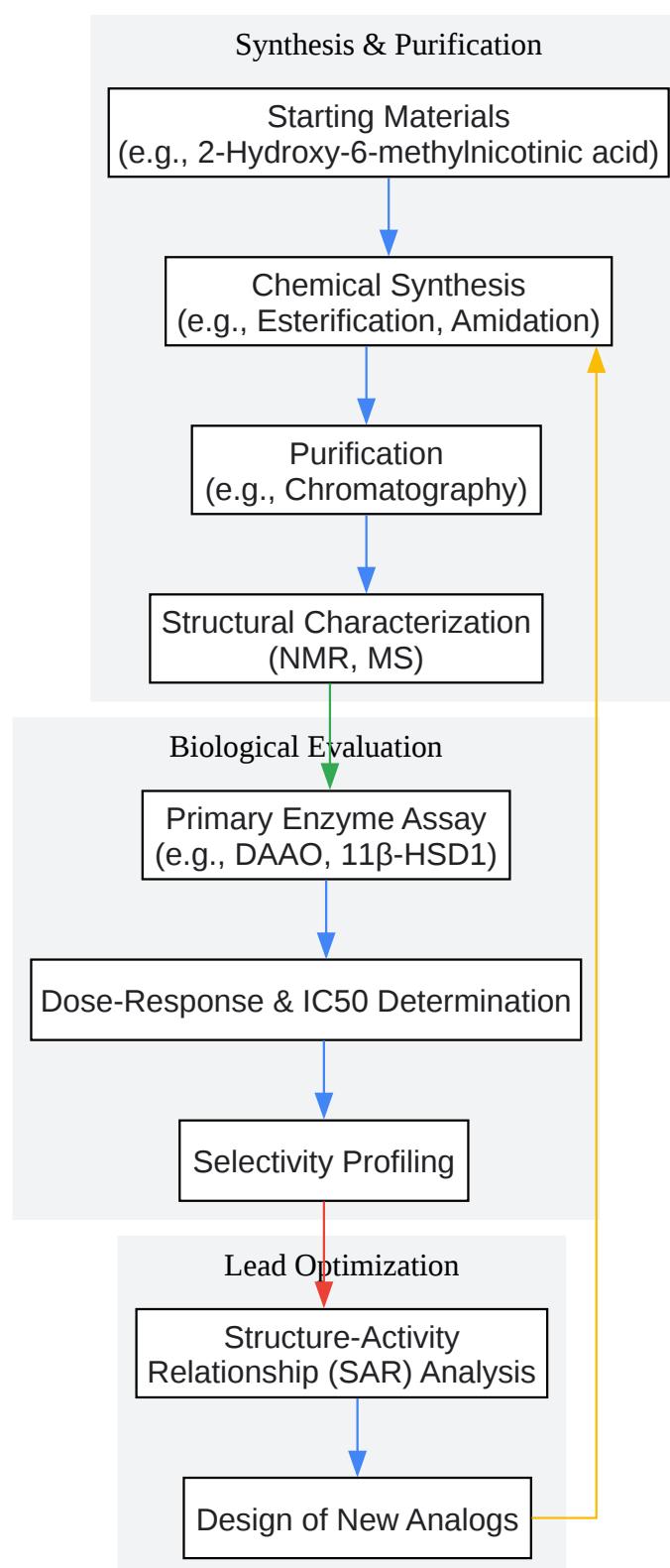
- Prepare serial dilutions of the test compounds.
- In an assay plate, add the test compounds, microsomes containing 11 β -HSD1, and NADPH.
- Initiate the reaction by adding cortisone.
- Incubate the mixture to allow the conversion of cortisone to cortisol.
- Stop the reaction and add a mixture of SPA beads coated with an anti-cortisol antibody and a known amount of [3H]-Cortisol.
- Allow the mixture to equilibrate. The unlabeled cortisol produced by the enzyme will compete with the [3H]-Cortisol for binding to the antibody on the SPA beads.

- Measure the scintillation counts. The signal is inversely proportional to the amount of cortisol produced.
- Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Visualizations

Experimental Workflow

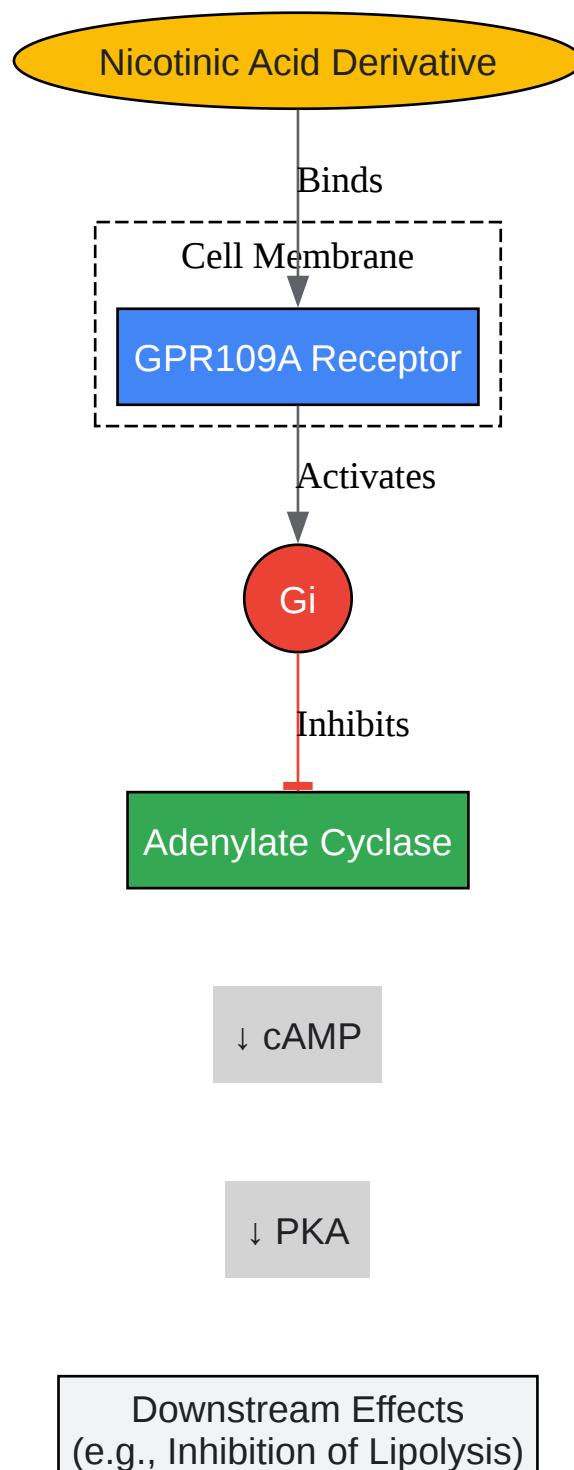
The following diagram illustrates a general workflow for the synthesis and evaluation of **2-Hydroxy-6-methylnicotinic acid** derivatives as potential enzyme inhibitors.

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Caption: General workflow for synthesis and evaluation of enzyme inhibitors.

Signaling Pathway

As specific signaling pathway involvement for **2-Hydroxy-6-methylnicotinic acid** is not well-defined, the following diagram illustrates the general signaling pathway for nicotinic acid, which involves the G-protein coupled receptor GPR109A. Derivatives of **2-Hydroxy-6-methylnicotinic acid**, upon hydrolysis to a nicotinic acid-like core, could potentially interact with this pathway.



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